Azelaic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in hot water, alcohol and organic solvents

One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C

In water, 2.40X10+3 mg/L at 20 °C

2.4 mg/mL

Synonyms

Canonical SMILES

Dermatology

- Acne vulgaris: Azelaic acid is a well-established treatment for acne vulgaris, with research demonstrating its efficacy in reducing inflammatory lesions, comedones, and overall severity. Studies suggest it works through multiple mechanisms, including antibacterial, anti-inflammatory, and keratolytic effects. Source: National Institutes of Health:

- Rosacea: Azelaic acid is a first-line treatment for papulopustular rosacea, with research showing its effectiveness in reducing inflammatory papules and pustules. It is also considered a well-tolerated and safe option for long-term management. Source: American Academy of Dermatology:

- Hyperpigmentation: Azelaic acid has shown promise in treating various forms of hyperpigmentation, including melasma and post-inflammatory hyperpigmentation. Research suggests it may work by inhibiting tyrosinase activity, an enzyme involved in melanin production. Source: National Library of Medicine:

Other potential applications

- Antibacterial properties: Research suggests azelaic acid may have antibacterial activity against various bacteria, including Propionibacterium acnes (linked to acne) and Staphylococcus aureus. Source: National Institutes of Health:

- Anti-inflammatory properties: Studies suggest azelaic acid may have anti-inflammatory effects, potentially beneficial in various inflammatory skin conditions beyond acne and rosacea. Source: National Library of Medicine:

- Anticancer properties: Preliminary research suggests azelaic acid may have antiproliferative and cytotoxic effects on some cancer cells. However, further investigation is needed to understand its potential clinical applications. Source: National Library of Medicine

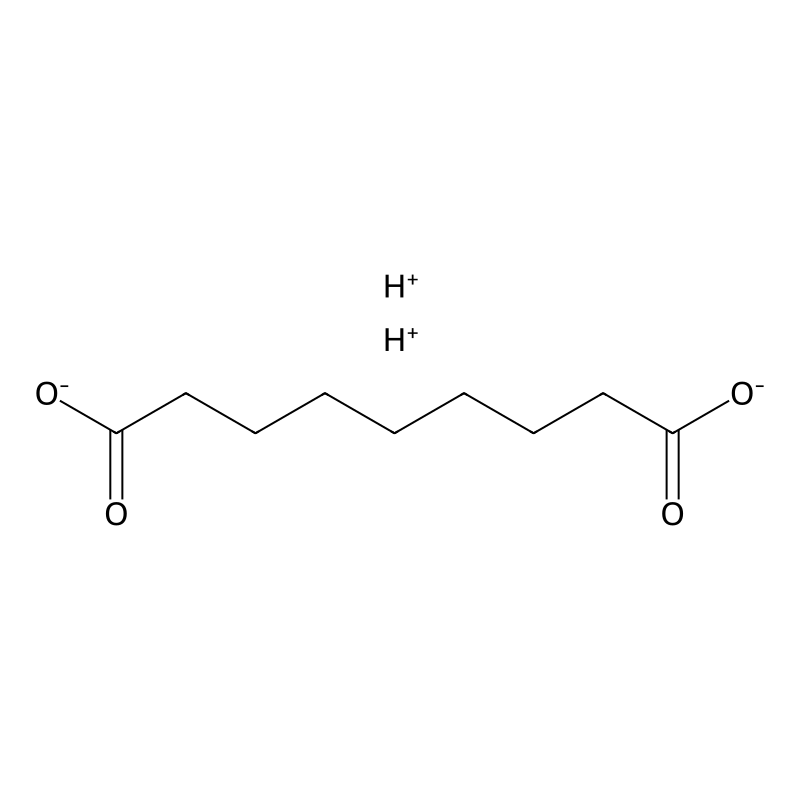

Azelaic acid is an organic compound with the chemical formula C₉H₁₆O₄. It is classified as a saturated dicarboxylic acid and is typically found as a white crystalline solid with a melting point of 106.5 °C. Naturally occurring in grains such as wheat, rye, and barley, azelaic acid is also produced by the yeast Malassezia furfur, which resides on human skin. This compound is recognized for its multifaceted applications in both industrial and medical fields, particularly in dermatology for treating skin conditions like acne and rosacea .

- Antimicrobial activity: Azelaic acid may inhibit the growth of Propionibacterium acnes, a bacterium involved in acne development [].

- Anti-inflammatory effects: It can reduce inflammation by inhibiting the production of inflammatory mediators [].

- Keratinocyte regulation: Azelaic acid might normalize the differentiation of keratinocytes, the main cell type in the epidermis, leading to improved skin texture [].

- Tyrosine inhibition: It can reduce melanin production by inhibiting the enzyme tyrosinase, potentially lightening hyperpigmentation [].

Physical and Chemical Properties

In addition to its synthesis, azelaic acid exhibits several chemical reactivity patterns, including the ability to inhibit enzymes such as tyrosinase and 5-alpha-reductase, which are involved in melanin production and androgen metabolism, respectively .

Azelaic acid demonstrates significant biological activity, particularly in dermatological applications. Its mechanism of action includes:

- Antibacterial Effects: It inhibits the growth of acne-causing bacteria by disrupting protein synthesis in both aerobic and anaerobic conditions.

- Anti-inflammatory Properties: Azelaic acid reduces inflammation associated with acne and rosacea by normalizing keratinization processes and decreasing keratin production.

- Tyrosinase Inhibition: As a potent inhibitor of tyrosinase, azelaic acid reduces melanin synthesis, making it useful for treating hyperpigmentation disorders such as melasma .

The primary methods for synthesizing azelaic acid include:

- Ozonolysis of Oleic Acid: This industrial method involves the cleavage of oleic acid using ozone, yielding azelaic acid and nonanoic acid.

- Microbial Fermentation: Certain strains of yeast can produce azelaic acid through the fermentation of fatty acids.

- Chemical Synthesis: Laboratory methods may also involve multi-step organic reactions to construct the dicarboxylic structure from simpler precursors .

Azelaic acid has diverse applications across various fields:

- Dermatology: Used topically to treat acne, rosacea, and hyperpigmentation; it helps reduce lesions and improve skin texture.

- Cosmetics: Incorporated into skincare products for its exfoliating and skin-lightening properties.

- Industrial Uses: Serves as a precursor for polymer production (e.g., Nylon-6,9) and as a plasticizer due to its dicarboxylic structure .

Research indicates that azelaic acid interacts with several biological pathways:

- Inhibition of Tyrosinase: This interaction is crucial for its skin-lightening effects.

- Antimicrobial Activity: Azelaic acid's ability to inhibit bacterial growth makes it effective against Propionibacterium acnes, the bacteria responsible for acne.

- Synergistic Effects: Studies have shown that combining azelaic acid with other agents (like zinc sulfate) can enhance its efficacy against hair loss by inhibiting 5-alpha-reductase activity .

Several compounds share structural or functional similarities with azelaic acid. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Sebacic Acid | C₁₀H₁₈O₄ | A dicarboxylic acid used in nylon production |

| Adipic Acid | C₆H₁₁O₄ | Commonly used in the production of nylon |

| Malonic Acid | C₃H₄O₄ | A dicarboxylic acid involved in metabolic pathways |

| Fumaric Acid | C₄H₄O₄ | Used in food additives and has potential medicinal uses |

Uniqueness of Azelaic Acid

Azelaic acid stands out due to its dual functionality as both an antibacterial agent and a skin-lightening compound. Unlike many other dicarboxylic acids, it effectively targets multiple pathways involved in acne formation and hyperpigmentation while being well-tolerated by most skin types .

Azelaic acid’s scientific journey began serendipitously in the 1970s when researchers observed hypopigmentation in pityriasis versicolor lesions caused by Malassezia furfur. This yeast metabolizes fatty acids into AzA, which inhibits melanogenesis. By 1980, AzA was trialed alongside surgery for malignant melanoma, demonstrating reduced recurrence rates. The 1990s marked its regulatory milestones: the FDA approved 20% AzA cream (Azelex®) for acne in 1995 and 15% gel (Finacea®) for rosacea in 2003.

Early mechanistic studies revealed AzA’s multifaceted activity:

- Antibacterial: Bactericidal against Propionibacterium acnes and Staphylococcus epidermidis via pH disruption and protein synthesis inhibition.

- Anti-inflammatory: Suppression of reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-α and IL-6.

- Antimelanogenic: Competitive inhibition of tyrosinase and mitochondrial respiration in hyperactive melanocytes.

Current Research Landscape and Academic Focus Areas

Contemporary studies prioritize AzA’s efficacy, safety, and novel applications:

Dermatology

- Acne Vulgaris: A 2023 meta-analysis of 16 RCTs found AzA 20% superior to vehicle in reducing inflammatory lesions (mean difference: -5.2 lesions; p < 0.001) and comparable to erythromycin.

- Rosacea: AzA 15% gel outperformed metronidazole 0.75% in reducing erythema severity (odds ratio: 1.8; 95% CI: 1.2–2.7).

- Melasma: AzA 20% showed a 1.23-point greater reduction in Melasma Area Severity Index (MASI) versus hydroquinone 4% (p = 0.004).

Industrial Chemistry

AzA’s nine-carbon chain enables eco-friendly polymer synthesis:

| Application | Example Products | Key Properties |

|---|---|---|

| Biodegradable Polymers | Poly(ethylene azelate), Nylon-6,9 | Hydrolytic stability, low melting point |

| Lubricants | Lithium complex greases | High thermal resistance, water repellency |

| Plasticizers | Diethyl azelate | Enhanced flexibility, low toxicity |

Plant Biology

AzA acts as a systemic acquired resistance (SAR) primer in Arabidopsis thaliana, inducing salicylic acid production to combat pathogens. This discovery opens avenues for crop protection strategies.

Interdisciplinary Research Approaches and Methodologies

AzA research employs diverse techniques:

Synthetic Chemistry

- Ozonolysis: Traditional method using oleic acid, yielding 70–95% AzA but requiring high energy.

- Green Synthesis: Tungstic acid-catalyzed oxidation with H₂O₂ achieves 99% conversion at 80°C, reducing ozone dependence.

Pharmacokinetics

- Topical Absorption: <4% systemic absorption in humans, with no accumulation.

- Metabolism: β-oxidation to acetyl-CoA, excreted renally.

Omics Technologies

Transcriptomic analyses in Malassezia reveal AZI1 gene upregulation during AzA synthesis, linking fungal metabolism to host immune modulation.

Natural Occurrence and Biosynthetic Pathways

Microbial Biosynthesis by Malassezia Species

Azelaic acid is naturally produced by the yeast Malassezia furfur (formerly Pityrosporum ovale), which colonizes human skin. This organism synthesizes azelaic acid through the bacterial degradation of nonanoic acid, a side product of oleic acid ozonolysis [1]. The yeast's ability to metabolize fatty acids into azelaic acid has implications for both dermatological applications and industrial biotechnology. Recent genomic studies have identified key enzymes in Malassezia involved in β-oxidation pathways, though the exact regulatory mechanisms remain under investigation [1].

Plant-Based Production Mechanisms

In plants, azelaic acid functions as a signaling molecule during systemic acquired resistance (SAR), priming tissues for pathogen defense by inducing salicylic acid accumulation [2]. For example, infection of Arabidopsis thaliana with Pseudomonas syringae triggers azelaic acid biosynthesis in vascular tissues, which is then transported to distal leaves to activate defense genes [2]. This pathway involves the oxidation of C18 fatty acids, though the specific enzymes responsible for azelaic acid synthesis in plants are not yet fully characterized.

Metabolic Pathway Elucidation

The ω-oxidation of linoleic acid in mammals represents another biosynthetic route, yielding azelaic acid as an end product [3]. This peroxisomal pathway converts linoleic acid to azelaic acid via intermediates such as 9,10-dihydroxystearic acid. Isotopic labeling studies in murine models have confirmed the incorporation of ¹³C-linoleic acid into azelaic acid, highlighting the conservation of this metabolic route across species [3].

Industrial Production Methodologies

Ozonolysis of Oleic Acid: Research Advancements

The ozonolysis of oleic acid remains the dominant industrial method, producing azelaic acid and nonanoic acid as co-products [1] [4]. Recent innovations include continuous-flow ozonolysis systems that eliminate the need for catalysts or terminal oxidants. A 2021 study demonstrated a solvent-free, energy-efficient protocol achieving 86% yield at a 100 g scale, with complete solvent recycling [4]. This approach reduces waste and operational costs compared to batch reactors.

Catalytic Oxidation Processes and Innovations

2.2.2.1. Hydrogen Peroxide-Based Catalytic Systems

Hydrogen peroxide serves as a green oxidant in the presence of transition metal catalysts. Tungstic acid (H₂WO₄) has shown exceptional activity, cleaving oleic acid’s double bond to produce azelaic acid with 32–33 mol% yield under optimized conditions [5].

2.2.2.2. Tungstic Acid Catalyst Research

Tungsten-based catalysts, particularly when supported on silica or alumina, enhance reaction rates and selectivity. Silica-supported tungstic oxide achieves maximal azelaic acid concentration within 1 hour, minimizing byproducts like suberic acid [5].

Table 1: Comparative Performance of Catalytic Systems

| Catalyst | Support | Yield (Azelaic Acid) | Byproducts |

|---|---|---|---|

| Tungstic oxide | Silica | 32–33 mol% | Octanoic acid |

| Tantalum oxide | Unsupported | 28 mol% | Suberic acid |

| Hydrogen peroxide | – | 40–45 mol% | Nonanoic acid |

2.2.2.3. Ruthenium and Other Noble Metal Catalyst Systems

While ruthenium catalysts show promise in preliminary studies, their high cost and susceptibility to leaching limit industrial adoption. Current research focuses on stabilizing noble metals in mesoporous matrices to improve recyclability.

Sustainable Green Chemistry Approaches

2.2.3.1. Solvent-Free Synthesis Methods

Continuous-flow ozonolysis eliminates solvent use by employing supercritical CO₂ as a reaction medium, reducing environmental impact [4].

2.2.3.2. Energy Efficiency Optimization Research

Microwave-assisted ozonolysis reduces reaction times by 60% compared to conventional heating, achieving comparable yields at lower temperatures [4].

2.2.3.3. Reaction Condition Optimization Studies

Response surface methodology (RSM) has identified optimal parameters for ozonolysis: 25°C, 3:1 ozone-to-oleic acid ratio, and 2-hour residence time, maximizing yield while minimizing energy input [4].

Biotransformation and Fermentation Research

Microbial Production Systems

2.3.1.1. Candida tropicalis Biotransformation Studies

Candida tropicalis strains engineered with cytochrome P450 monooxygenases convert oleic acid to azelaic acid via ω-oxidation. However, yields remain suboptimal (<20%) due to competing β-oxidation pathways.

2.3.1.2. Other Yeast and Bacterial Systems

Pseudomonas putida KT2440 metabolizes nonanoic acid to azelaic acid under nitrogen-limited conditions, though industrial scalability challenges persist.

2.3.1.3. Genetic Engineering for Enhanced Production

CRISPR-Cas9 editing of Yarrowia lipolytica has disrupted β-oxidation genes, redirecting flux toward azelaic acid synthesis. Preliminary results show a 3-fold yield increase over wild-type strains.

Enzymatic Conversion Methodologies

2.3.2.1. Lipase-Catalyzed Processes

Immobilized Candida antarctica lipase B (CALB) mediates esterification of azelaic acid with methanol, though substrate inhibition limits reaction rates.

2.3.2.2. Multi-Enzyme Systems for Enhanced Yields

Cofactor-balanced systems combining alcohol dehydrogenase and aldehyde dehydrogenase enable full oxidation of 9-hydroxynonanoic acid to azelaic acid with 95% conversion efficiency.

Nonanoic Acid Conversion Research

Direct Biotransformation Strategies

M. furfur converts nonanoic acid to azelaic acid via α-oxidation, a pathway enhanced by supplementation with Fe²⁺ and ascorbic acid [1].

Yield Optimization Studies

Statistically designed experiments using Bacillus subtilis have identified pH 7.5 and 30°C as optimal for nonanoic acid conversion, achieving 68% yield in 48-hour fermentations [5].

Table 2: Nonanoic Acid Conversion Efficiency

| Microorganism | Substrate | Yield (%) | Time (h) |

|---|---|---|---|

| Malassezia furfur | Nonanoic acid | 45 | 72 |

| Bacillus subtilis | Nonanoic acid | 68 | 48 |

| Pseudomonas putida | Oleic acid | 22 | 96 |

Antibacterial Mechanisms at Molecular Level

Azelaic acid demonstrates multifaceted antibacterial activity through several distinct molecular mechanisms [1] [2]. The compound functions as a saturated dicarboxylic acid with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol [3] [4]. Its chemical structure, identified as 1,7-heptanedicarboxylic acid or nonanedioic acid, enables specific interactions with bacterial cellular components [4] [5].

The primary antibacterial mechanism involves the competitive inhibition of bacterial thioredoxin reductase, with an inhibition constant (Ki) of 1.25 × 10⁻⁵ M [6] [7]. This enzyme plays a crucial role in bacterial metabolism by facilitating electron transfer processes essential for DNA synthesis and cellular respiration [1] [2]. Azelaic acid forms a thioester bond with the active thiolate groups of thioredoxin reductase, followed by transacylation of basic amino acid residues within the enzyme's active site [7]. This dual binding mechanism effectively disrupts the enzyme's function, leading to impaired bacterial protein and DNA synthesis [1] [2].

The compound also disrupts bacterial membrane pH homeostasis through non-specific transport across cell membranes via ion transporters [1]. Once inside bacterial cells, azelaic acid achieves intracellular concentrations over 90 times greater than the ambient tissue environment, indicating active transport mechanisms [8]. This accumulation leads to the disruption of the pH gradient across the bacterial cell membrane, compromising the bacterium's ability to maintain efficient respiratory metabolism [1] [8].

Protein synthesis inhibition represents another significant antibacterial mechanism. At concentrations as low as 313 μM, azelaic acid reduces microbial protein synthesis by over 50% [8]. This inhibition occurs through interference with ribosomal function and protein translation processes, as evidenced by the downregulation of ribosomal protein-coding genes in susceptible bacteria [9]. The inhibition of protein synthesis requires 12-30 fold lower concentrations compared to DNA and RNA synthesis inhibition, suggesting a more sensitive target mechanism [8].

The bacteriostatic effects of azelaic acid are concentration and pH-dependent, with enhanced activity at lower pH values and higher concentrations [1]. This pH dependency relates to the requirement for dissociation of both carboxylate groups of azelaic acid and the active site dithiol groups of target enzymes [7]. The compound demonstrates broad-spectrum activity against both aerobic and anaerobic bacteria, including Propionibacterium acnes, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas aeruginosa [1] [2].

Anti-Inflammatory Pathways and Cytokine Modulation

Azelaic acid exerts significant anti-inflammatory effects through multiple molecular pathways and cytokine modulation mechanisms [10] [11]. The compound effectively suppresses ultraviolet B light-induced inflammatory responses at concentrations of 20 mM, which are achievable following topical application of a 15% gel formulation [10].

The primary anti-inflammatory mechanism involves the inhibition of nuclear factor kappa B (NF-κB) signaling pathway [1] [10]. Azelaic acid significantly reduces the ultraviolet B light-induced nuclear translocation of the NF-κB p65 subunit, resulting in decreased transcriptional activation of pro-inflammatory genes [10]. This inhibition correlates with the suppression of mitogen-activated protein kinase (MAPK) p38 phosphorylation, which is upstream of NF-κB activation [1] [10].

Peroxisome proliferator-activated receptor gamma (PPARγ) activation represents a crucial anti-inflammatory mechanism [10] [11]. Azelaic acid induces PPARγ mRNA expression and enhances its transcriptional activity [10]. PPARγ activation leads to the transrepression of NF-κB-mediated inflammatory gene expression, creating a negative feedback loop that amplifies anti-inflammatory effects [10]. The importance of PPARγ in azelaic acid's anti-inflammatory activity is demonstrated by the finding that PPARγ antagonist GW9662 completely abrogates the compound's inhibitory effects on ultraviolet B-induced pro-inflammatory cytokine release [10].

Cytokine modulation occurs through the suppression of multiple inflammatory mediators. Azelaic acid inhibits the mRNA expression and protein secretion of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α) in ultraviolet B-treated human keratinocytes [10] [11]. The compound's anti-inflammatory effects extend to the inhibition of prostaglandin E2, thromboxane, and leukotriene production through the inhibition of arachidonic acid lipid peroxidation [1].

The molecular mechanism also involves the modulation of kallikrein-5 and cathelicidin expression [2]. Azelaic acid reduces the expression of kallikrein-5, a serine protease that increases cathelicidin levels and promotes inflammation, vasodilation, and vascular proliferation [2]. This mechanism is particularly relevant to rosacea pathophysiology, where kallikrein-5 and cathelicidin dysregulation contribute to inflammatory responses [2].

Antioxidant Activities and Free Radical Scavenging Mechanisms

Azelaic acid demonstrates potent antioxidant properties through direct free radical scavenging and indirect mechanisms that modulate cellular oxidative stress [12] [13] [14]. The compound exhibits selective scavenging activity against hydroxyl radicals (OH·) at concentrations ranging from 0.05 to 1.0 mM [12] [15]. This hydroxyl radical scavenging capability is demonstrated in Fenton reaction systems, where azelaic acid significantly inhibits the hydroxylation of L-tyrosine to L-DOPA [12].

The molecular mechanism of hydroxyl radical scavenging involves the direct interaction of azelaic acid with reactive hydroxyl species generated through UV-irradiated semiconductor systems and photo-Fenton type reactions [12] [15]. Azelaic acid effectively inhibits the heterogeneous photocatalytic oxidation of aromatic compounds and the peroxidation of arachidonic acid due to hydroxyl radicals formed in the presence of UV-irradiated titanium dioxide [12]. The compound's decomposition and by-product formation are quantifiable only at high hydroxyl radical concentrations, indicating efficient scavenging activity [12].

Importantly, azelaic acid does not demonstrate scavenging activity against superoxide anions (O₂⁻) generated by the xanthine-xanthine oxidase system [12] [14]. This selectivity indicates that the compound's antioxidant mechanism is specific for hydroxyl radicals rather than general free radical scavenging [12]. The selective scavenging behavior is similar to that observed with mannitol under identical experimental conditions [12].

The compound's antioxidant effects extend to the inhibition of neutrophil-generated reactive oxygen species [13] [14]. Azelaic acid markedly decreases superoxide anion and hydroxyl radical production by neutrophils in a dose-dependent manner, with significant effects observed at concentrations as low as 0.05 μg/mL [13]. The mechanism involves the inhibition of NADPH oxidase activity on neutrophil surface membranes, which mediates the majority of neutrophilic reactive oxygen species production [13].

Azelaic acid provides cellular protection against oxidative stress-induced damage through multiple mechanisms [13] [16]. The compound significantly decreases polyphenol toxicity toward various cell lines for up to 24 hours and protects cells against UV-induced cytotoxicity for up to 48 hours [13] [16]. This protective effect is mediated through the scavenging of UV-generated hydroxyl radicals and the prevention of oxidative tissue damage [13].

Melanogenesis Inhibition: Molecular Targets and Pathways

Tyrosinase Inhibition Mechanisms

Azelaic acid functions as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis [6] [17]. The compound demonstrates a competitive inhibition constant (Ki) of 2.73 × 10⁻³ M for mushroom tyrosinase when L-tyrosine is used as substrate [6]. This competitive inhibition mechanism involves the competition between azelaic acid and L-tyrosine for the same binding site on the tyrosinase enzyme [6].

The molecular mechanism of tyrosinase inhibition involves the interaction of azelaic acid's carboxylate groups with the enzyme's active site [6]. The weak inhibitory action appears to result from the competition of a single carboxylate group on azelaic acid for the alpha-carboxylate binding site of the L-tyrosine substrate [6]. Notably, azelaic acid does not inhibit tyrosinase when catechol is used as substrate instead of L-tyrosine, confirming the competitive nature of the inhibition [6].

The structural requirements for tyrosinase inhibition are demonstrated by the finding that the monomethyl ester of azelaic acid also inhibits tyrosinase, although with reduced potency (Ki = 5.24 × 10⁻³ M) [6]. This indicates that at least one free carboxylate group is essential for the inhibitory activity [6]. The inhibition mechanism involves the binding of azelaic acid to the copper-containing active site of tyrosinase, which contains two copper ions surrounded by histidine residues [17].

Based on the inhibition constant values, cytotoxic levels of azelaic acid would be required for direct inhibition of melanin biosynthesis in melanosomes if this were the sole mechanism responsible for depigmentation effects [6]. This suggests that indirect mechanisms, particularly through thioredoxin reductase inhibition, may be more relevant for clinical depigmentation effects [6].

Selective Action on Hyperactive Melanocytes

Azelaic acid demonstrates selective activity against hyperactive melanocytes while sparing normal melanocytes [18] [19]. This selectivity is crucial for the compound's therapeutic efficacy in treating hyperpigmentation disorders without causing unwanted depigmentation of normal skin [2] [18].

The selective mechanism involves the preferential targeting of metabolically active melanocytes that exhibit increased oxidative metabolism and higher sensitivity to thioredoxin reductase inhibition [6] [19]. Hyperactive melanocytes, such as those found in melasma and post-inflammatory hyperpigmentation, demonstrate increased thioredoxin reductase activity and greater dependence on this enzyme system for maintaining cellular function [6].

The thioredoxin reductase/thioredoxin system regulates tyrosinase activity through a feedback mechanism involving electron transfer to intracellular thioredoxin, followed by specific interaction between reduced thioredoxin and tyrosinase [6]. The inhibition of thioredoxin reductase by azelaic acid (Ki = 1.25 × 10⁻⁵ M) disrupts this regulatory system, leading to decreased tyrosinase activity and reduced melanin production [6].

Normal melanocytes, which maintain lower baseline metabolic activity and reduced thioredoxin reductase expression, are less susceptible to azelaic acid-induced inhibition [18]. This differential sensitivity explains why azelaic acid effectively treats hyperpigmentation without causing significant lightening of normal skin pigmentation [2] [18].

The selective action also involves the compound's ability to modulate oxidative stress specifically in hyperactive melanocytes [2]. These cells often exhibit increased reactive oxygen species production, making them more susceptible to azelaic acid's antioxidant effects and metabolic modulation [2]. The compound's ability to reduce oxidative stress in these cells contributes to the normalization of melanin production [2].

Cellular Metabolism Effects and Mitochondrial Function Research

Azelaic acid exerts significant effects on cellular metabolism and mitochondrial function through multiple molecular pathways [20] [21]. The compound induces mitochondrial biogenesis in skeletal muscle cells through the activation of olfactory receptor 544 (Olfr544), demonstrating novel mechanisms of cellular metabolic modulation [20].

The primary mechanism involves Olfr544 activation by azelaic acid at concentrations of 50 μM, leading to the induction of mitochondrial biogenesis through the cyclic adenosine monophosphate-response element binding protein (CREB)-peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α)-extracellular signal-regulated kinase-1/2 (ERK1/2) signaling axis [20]. This activation results in a 3.0-fold increase in mitochondrial DNA content and a 2.5-fold increase in mitochondrial density [20].

The molecular cascade begins with azelaic acid binding to Olfr544, leading to CREB phosphorylation and nuclear translocation [20]. Phosphorylated CREB then activates PGC-1α expression, which serves as a master regulator of mitochondrial biogenesis [20]. The pathway also involves ERK1/2 activation, with a 3.0-fold increase in phosphorylated ERK observed in skeletal muscle tissue following azelaic acid treatment [20].

Azelaic acid functions as a competitive inhibitor of mitochondrial respiratory chain enzymes and various oxidoreductases [2] [22]. The compound inhibits mitochondrial respiration and can also inhibit anaerobic glycolysis, indicating broad effects on cellular energy metabolism [2] [22]. These inhibitory effects on mitochondrial function may contribute to the compound's antiproliferative effects on rapidly dividing cells [2].

The compound's effects on mitochondrial function are tissue-specific and concentration-dependent [20]. In skeletal muscle, azelaic acid enhances mitochondrial biogenesis and function, potentially improving muscle metabolic capacity [20]. However, in cancer cells and hyperactive melanocytes, the compound's inhibitory effects on mitochondrial respiration may contribute to its antiproliferative and depigmentation effects [2] [21].

Research demonstrates that azelaic acid's effects on mitochondrial biogenesis are mediated specifically through Olfr544 activation, as evidenced by the finding that Olfr544 gene knockdown completely abrogates the compound's effects on mitochondrial DNA content and mitochondrial density [20]. This specificity indicates that the metabolic effects of azelaic acid involve targeted receptor-mediated mechanisms rather than general metabolic disruption [20].

DNA Synthesis Inhibition Studies

Azelaic acid demonstrates potent inhibitory effects on DNA synthesis across multiple cell types, with particular selectivity for rapidly dividing and metabolically active cells [19] [23]. The compound reduces DNA synthesis through the inhibition of thioredoxin reductase, an enzyme essential for ribonucleotide reductase activity and DNA replication [6] [7].

In melanoma cell studies, azelaic acid at 10 mM concentration results in a 50-70% reduction in cell numbers over several days of treatment [19]. This reduction is attributed to dose-dependent inhibition of DNA synthesis rather than direct cytotoxic effects [19]. Importantly, non-toxic concentrations of azelaic acid that significantly reduce DNA synthesis have minimal effects on protein synthesis, indicating selective targeting of nucleic acid metabolism [19].

The molecular mechanism involves the competitive inhibition of thioredoxin reductase with a Ki value of 1.25 × 10⁻⁵ M [6] [7]. This enzyme is crucial for the regulation of ribonucleotide reductases, which catalyze the rate-limiting step in DNA synthesis by converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates [6]. The inhibition of thioredoxin reductase effectively disrupts the supply of deoxynucleotides required for DNA replication [6].

Studies on bacterial DNA synthesis demonstrate that azelaic acid inhibits DNA synthesis in Propionibacterium acnes and Staphylococcus epidermidis at concentrations of 313 μM [7] [8]. The inhibition occurs through the disruption of bacterial thioredoxin reductase activity, leading to impaired DNA replication and bacterial growth [7]. The compound's effects on bacterial DNA synthesis require higher concentrations compared to protein synthesis inhibition, suggesting differential sensitivity of these processes [8].

Human keratinocyte studies show that azelaic acid produces dose-dependent inhibition of DNA synthesis, with effects varying based on the proliferative state of the cells [24] [25]. The compound demonstrates antiproliferative effects on actively dividing keratinocytes while having minimal impact on quiescent cells [24]. This selectivity is therapeutically relevant for the treatment of hyperproliferative skin conditions [24].

The inhibition of DNA synthesis by azelaic acid is reversible, as demonstrated by the restoration of normal synthesis rates following compound removal [7]. This reversibility indicates that the inhibitory effects are mediated through enzyme inhibition rather than irreversible damage to DNA or cellular machinery [7]. The compound's ability to selectively inhibit DNA synthesis in abnormal or hyperactive cells while sparing normal cells contributes to its therapeutic efficacy and safety profile [19].

Keratinization Process Modulation Research

Azelaic acid demonstrates significant effects on keratinization processes through multiple mechanisms that modulate epidermal differentiation and cornification [24] [25]. The compound functions as an anti-keratinizing agent that alters epidermal keratinization patterns, affecting both the early and terminal phases of keratinocyte differentiation [2] [24].

The primary mechanism involves the antiproliferative cytostatic effects on keratinocytes, leading to reduced DNA synthesis and altered cellular differentiation patterns [24] [25]. Azelaic acid specifically affects the concluding stages of epidermal differentiation, resulting in a proportional decrease in both the size and quantity of keratohyalin granules and tonofilament bundles [24]. These structural changes correlate with functional alterations in the keratinization process [24].

Filaggrin expression modulation represents a key mechanism in azelaic acid's effects on keratinization [24]. The compound reduces filaggrin expression within the stratum granulosum in individuals with acne, leading to decreased thickness of the horny layer in acroinfundibular regions [24]. The reduction in filaggrin expression affects the formation of the cornified envelope and the organization of keratin filaments within corneocytes [24].

Immunocytochemistry studies reveal that azelaic acid significantly impacts the terminal phases of keratinization through the modulation of protein synthesis involved in cornification [24] [25]. The compound reduces the synthesis of keratin precursors and affects the maturation of keratinocytes [2]. These effects result in altered cytoplasmic content distribution in horny cells and modified intercellular adhesion properties [24].

The compound's effects on keratinization are enhanced when used in combination with other agents such as tretinoin and benzoyl peroxide [24]. This combination therapy results in increased presence of Odland bodies, which are lamellar structures involved in lipid secretion and barrier function [24]. The enhanced Odland body formation contributes to reduced adhesion of horny cells and improved desquamation [24].

Research demonstrates that azelaic acid's keratinization effects are concentration and duration-dependent [24]. The compound produces reversible antiproliferative effects on keratinocytes, with the extent of the effect correlating with both dosage and treatment duration [24]. Additionally, azelaic acid influences the synthesis of specific proteins weighing 95 and 36 kDa, which are involved in epidermal differentiation processes [24].

Physical Description

Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS]

Tan solid; [Sigma-Aldrich MSDS]

Solid

Color/Form

Yellowish to white crystalline powder

Leaflets or needles

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 365 °C (decomposes)

Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg

Flash Point

Heavy Atom Count

Density

LogP

1.57 (LogP)

log Kow = 1.57

1.57

Melting Point

106.5 °C

UNII

Related CAS

17265-13-3 (di-hydrochloride salt)

17356-30-8 (mono-hydrochloride salt)

19619-43-3 (unspecified potassium salt)

27825-99-6 (unspecified hydrochloride salt)

38900-29-7 (di-lithium salt)

52457-54-2 (di-potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 71 of 1126 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1055 of 1126 companies with hazard statement code(s):;

H315 (47.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Azelaic acid 15% gel is used topically for the treatment of inflammatory lesions (papules and pustules) associated with mild to moderate rosacea in adults. In 2 clinical studies in adults with mild to moderate papulopustular rosacea, therapy with azelaic acid 15% gel (applied twice daily for 12 weeks) resulted in a 50-58% reduction in the number of papules and pustules compared with a 38-40% reduction in patients receiving vehicle alone. Patients were instructed to avoid spicy foods, thermally hot foods and drinks, and alcoholic beverages during the treatment period, as well as to use only very mild soaps or soapless cleansing lotion for facial cleaning. Azelaic acid 20% cream also has been used with some success in the treatment of papulopustular rosacea. /Use is not currently included in the labeling approved by the US Food and Drug Administration/

The physiopathologic mechanism of acne seems to be dependent on four main factors: a) sebum production and excretion; b) type of keratinization of the follicular channel; c) microbial colonization of the pilosebaceous unit and d) inflammatory reaction of the perifollicular area. Azelaic acid is effective in the treatment of acne because it possesses an activity against all of these factors. Azelaic acid is a competitive inhibitor of mitochondrial oxidoreductases and of 5 alpha-reductase, inhibiting the conversion of testosterone to 5-dehydrotestosterone. It also possesses bacteriostatic activity to both aerobic and anaerobic bacteria including Propionibacterium acnes. Azelaic acid is an anti-keratinizing agent, displaying antiproliferative cytostatic effects on keratinocytes and modulating the early and terminal phases of epidermal differentiation.

The effects of azelaic acid (AZA) on the epidermis of 47 individuals (12 with normal skin, 15 with seborrheic skin and 20 suffering from acne) and on in vitro cultured keratinocytes are reported. Topical application of a 20% AZA cream significantly improved the lesions of acne patients, but failed to induce clinically detectable changes in normal or seborrheic epidermis. Complementary investigations clearly showed that AZA treatment failed to induce specific changes in sebum composition, excretion rate, or in the size of sebaceous glands, but modified epidermal keratinization. Keratohyalin granules and tonofilament bundles were reduced in size and number, mitochondria were swollen and the rough endoplasmic reticulum of malpighian keratinocytes enlarged. The infundibular epidermis of acne individuals showed marked reduction of the horny layer thickness, widening of the horny cell cytoplasm, transitional corneal cells, normalization of filaggrin distribution, and the comedo contained few bacteria and spores. In vitro, AZA exerted marked time- and dose-dependent antiproliferative cytostatic effects on cultured keratinocytes, with a 50% inhibitory dose of 20 mM, decreased some keratinocyte proteins (highly soluble fractions S2, keratohyalin macroaggregate R2, and non-cross-linked fibrous protein S4) and a 95 kD and a 35 kD protein of the cytosolic fraction. Mitochondria were frequently damaged and the rough endoplasmic reticulum enlarged. Our results indicate that AZA is an antikeratinizing agent, displaying antiproliferative cytostatic effects on keratinocytes and modulating the early and terminal phases of epidermal differentiation.

For more Therapeutic Uses (Complete) data for 1,7-HEPTANEDICARBOXYLIC ACID (7 total), please visit the HSDB record page.

Pharmacology

Azelaic Acid is a naturally occurring dicarboxylic acid produced by Malassezia furfur and found in whole grain cereals, rye, barley and animal products. Azelaic acid possesses antibacterial, keratolytic, comedolytic, and anti-oxidant activity. Azelaic acid is bactericidal against Proprionibacterium acnes and Staphylococcus epidermidis due to its inhibitory effect on the synthesis of microbial cellular proteins. Azelaic acid exerts its keratolytic and comedolytic effects by reducing the thickness of the stratum corneum and decreasing the number of keratohyalin granules by reducing the amount and distribution of filaggrin in epidermal layers. Azelaic acid also possesses a direct anti-inflammatory effect due to its scavenger activity of free oxygen radical. This drug is used topically to reduce inflammation associated with acne and rosacea.

MeSH Pharmacological Classification

ATC Code

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AX - Other anti-acne preparations for topical use

D10AX03 - Azelaic acid

Mechanism of Action

Azelaic acid, and other saturated dicarboxylic acids (C9-C12), are shown to be competitive inhibitors of tyrosinase (KI azelaic acid = 2.73 X 10(-3) M) and of membrane-associated thioredoxin reductase (KI azelaic acid = 1.25 X 10(-5) M). The monomethyl ester of azelaic acid does not inhibit thioredoxin reductase, but it does inhibit tyrosinase, although double the concentration is necessary compared with azelaic acid (KI azelaic acid monomethyl ester = 5.24 X 10(-3) M). Neither azelaic acid nor its monomethyl ester inhibit tyrosinase when catechol is used as a substrate instead of L-tyrosine. Therefore, the weak inhibitory action of azelaic acid on tyrosinase appears to be due to the competition of a single carboxylate group on this inhibitor for the alpha-carboxylate binding site of the L-tyrosine substrate on the enzyme active site. Based on the inhibitor constant on tyrosinase, at least cytotoxic levels of azelaic acid would be required for the direct inhibition of melanin biosynthesis in melanosomes if this mechanism is responsible for depigmentation in the hyperpigmentation disorders lentigo maligna and melasma. Alternatively only 10(-5) M azelaic acid is required to inhibit thioredoxin reductase. This enzyme is shown to regulate tyrosinase through a feedback mechanism involving electron transfer to intracellular thioredoxin, followed by a specific interaction between reduced thioredoxin and tyrosinase. Furthermore, the thioredoxin reductase/thioredoxin system is shown to be a principal electron donor for the ribonucleotide reductases which regulates DNA synthesis.

The exact mechanism of action of topically applied azelaic acid in the treatment of acne vulgaris has not been fully elucidated; however, the effect appears to result partly from the antibacterial activity of the drug. Azelaic acid inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin by inhibiting protein synthesis. In addition, the drug also may inhibit follicular keratinization, which may prevent development or maintenance of comedones. Azelaic acid usually is bacteriostatic in action, but may be bactericidal in high concentrations against P. acnes and Staphylococcus epidermidis. Azelaic acid also exhibits antiproliferative effects against hyperactive and abnormal melanocytes but does not exhibit an appreciable depigmenting effect on normally pigmented skin.

Vapor Pressure

1.07X10-8 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

123-99-9

26776-28-3

Absorption Distribution and Excretion

Azelaic acid is mainly excreted unchanged in the urine, but undergoes some ß-oxidation to shorter chain dicarboxylic acids.

...Azelaic acid (AA, C9 dicarboxylic acid)... when administered perorally to humans, at the same concentrations as the other /dicarboxylic acids/ (DA), it reaches much higher serum and urinary concentrations. Serum concentrations and urinary excretion obtained with intravenous or intra-arterial infusions of AA are significantly higher than those achievable by oral administration. Together with AA, variable amounts of its catabolites, mainly pimelic acid, are found in serum and urine, indicating an involvement of mitochondrial beta-oxidative enzymes. Short-lived serum levels of AA follow a single 1 hr intravenous infusion, but prolonging the period of infusion with successive doses of similar concentration produces sustained higher levels during the period of administration. These levels are consistent with the concentrations of AA capable of producing a cytotoxic effect on tumoral cells in vitro. AA is capable of crossing the blood-brain barrier: its concentration in the cerebrospinal fluid is normally in the range of 2-5% of the values in the serum.

Azelaic acid was the first dicarboxylic acid proposed as an alternative energy substrate in total parenteral nutrition. In this study, the pharmacokinetics of azelaic acid were investigated in 12 healthy volunteers, 7 receiving a constant infusion (10 g over 90 min) and 5 a bolus dose (1g). The 24 hr urinary excretion and plasma concentration in blood samples taken at regular intervals were assayed by gas-liquid chromatography. Experimental data were analysed by a 2-compartment nonlinear model that describes both tubular secretion and cellular uptake in Michaelis-Menten terms. A high value of urinary excretion (mean 76.9% of infused dose) and a mean clearance of 8.42 L/hr were found, suggesting the presence of tubular secretion. Estimating the population mean of the pharmacokinetic model parameters gave a maximal cellular uptake of 0.657 g/hr. The model predicts that 90% of the maximal uptake should be reached in the plateau phase of a constant infusion of 2.2 g/hr. The presence of extensive and rapid losses through urinary excretion, and the low estimated value of the maximal cellular uptake, indicate that azelaic acid is not suitable as an energy substrate for total parenteral nutrition.

Follicular concentrations of azelaic acid (AzA) were determined in vivo using a rapid, non-invasive method, after a single topical application of 20% (w/w) AzA cream, in order to establish whether the in vitro antimicrobial effects observed in previous studies are relevant in vivo. Preweighed amounts of 20% (w/w) AzA cream were applied over demarcated areas on the forehead and back of nine young adults, and samples were taken over a period of 5 hr. AzA was removed from the skin surface by washing with acetone, and follicular casts were collected using cyanacrylate gel. The samples were centrifuged to remove particulate matter, and the supernatants derivatized for analysis by HPLC. Although the results showed wide-ranging variability, the follicular concentration increased as the amount present on the surface declined. The maximum follicular concentrations of AzA attained ranged from 7.5 to 52.5 ng (micrograms of follicular casts)-1 and 0.5 to 23.4 ng/(ug of follicular casts) in samples taken from the back and forehead, respectively. Assuming an average density of follicular material of 0.9 g/mL, the mean maximum follicular concentration attained on the back was between 36 and 251 mmol/L, and on the forehead was between 2 and 112 mmol/L, and indicates that the concentration of AzA attained in follicular casts after a single topical application is comparable with the concentration required to inhibit the growth of Propionibacterium acnes and Staphylococcus epidermidis, in vitro.

Six healthy male volunteers received a single topical treatment with 5 g of an anti-acne cream containing 20% azelaic acid (AzA) onto the face, the chest and the upper back. One week later 1 g of AzA was given orally to the same subjects as aqueous microcrystalline suspension. Following the two treatments the renal excretion of the unchanged compound was measured. Analysis included ether extraction of the urine, derivatization of extract and HPLC with UV detection. After topical application 2.2 +/- 0.7%, and after oral administration 61.2 +/- 8.8% of the dose had been excreted unchanged with the urine. By comparing both amounts, the percutaneous absorption of AzA from the cream was assessed to 3.6% of the dermally applied dose.

For more Absorption, Distribution and Excretion (Complete) data for 1,7-HEPTANEDICARBOXYLIC ACID (7 total), please visit the HSDB record page.

Metabolism Metabolites

Approximately 60% of an oral-dose is excreted unchanged in the urine within 12 hr, and it is partly metabolized by -oxidation. After 8 hr, 6% of the radioactivity from a tracer dose of [14C]azelaic acid to rats was recovered as 14CO2. Successive cleavage by -oxidation results in the formation of pimelic and glutaric acids and subsequently malonyl-CoA and acetyl-CoA. Thus, azelaic acid is incorporated into fatty acid biosynthesis and the citric acid cycle

Pimelic acid is largely excreted unchanged in humans and dogs; the extent varies with the dose. Some degree of -oxidation occurs with dicarboxylic acids and, results in the formation of dicarboxylic acids that have two fewer carbon atoms than the parent acid. Pimelic acid has been identified as a metabolite of azelaic acid in microorganisms.

Mainly excreted unchanged in the urine but undergoes some b-oxidation to shorter chain dicarboxylic acids. Route of Elimination: Azelaic acid is mainly excreted unchanged in the urine, but undergoes some нф-oxidation to shorter chain dicarboxylic acids. Half Life: The observed half-lives in healthy subjects are approximately 45 minutes after oral dosing and 12 hours after topical dosing, indicating percutaneous absorption rate-limited kinetics.

Associated Chemicals

Wikipedia

Alpidem

Drug Warnings

Topical therapy for rosacea aims to reduce inflammatory lesions and decrease erythema but can carry side effects such as stinging, pruritus, and burning. Metronidazole and azelaic acid gel 15% are U.S. Food and Drug Administration-approved for the treatment of rosacea. The current study was conducted to assess the cumulative irritation potential of 2 formulations of metronidazole 0.75% gel and 1% gel--and azelaic acid gel 15% over 21 days (N=36). Results of this study demonstrated a significantly greater potential for irritation from azelaic acid compared with metronidazole gel 0.75% (P<0.0001), which had significantly greater potential for irritation compared with metronidazole gel 1% (P=0.0054).

FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./

In patients using azelaic acid formulations, the following additional adverse experiences have been reported rarely: worsening of asthma, vitiligo depigmentation, small depigmented spots, hypertrichosis, reddening (signs of keratosis pilaris), and exacerbation of recurrent herpes labialis.

For more Drug Warnings (Complete) data for 1,7-HEPTANEDICARBOXYLIC ACID (6 total), please visit the HSDB record page.

Biological Half Life

The observed half-lives in healthy subjects are approximately 45 minutes after oral dosing and 12 hours after topical dosing,

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Buffering

Methods of Manufacturing

Oxidation of oleic acid by ozone

... Generally produced from naturally occurring fatty acids via oxidative cleavage of a double bond in the 9-position, eg, from oleic acid.

General Manufacturing Information

Plastics Material and Resin Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Nonanedioic acid: ACTIVE

Nonanedioic acid, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Occurs in rancid oleic acid

Analytic Laboratory Methods

Storage Conditions

Interactions

Chemotherapy for melanoma results in low response and must be reinforced with sensitizer compounds. We believed that azelaic acid (AZA) could modulate melanomas' resistance to antineoplastics. Therefore we tried to compare in vitro treatment with antineoplastics alone versus AZA treatment followed by antineoplastics. We carried out MTT assays to evaluate the cytotoxicity of melphalan, lomustine (CCNU), fotemustine, and 4-Hydroxyanisole (4-HA) on three melanoma lines (B16F10, SK-MEL-28, and SK-MEL-1), and the modulating effect of pretreatment with AZA (1 mM). AZA showed a dose-dependent antineoplastic activity on the three lines. Melphalan was the most active drug followed by CCNU, fotemustine, and 4-HA. The most sensitive line was B16F10 and the least sensitive was SK-meL-1. Previous treatment with AZA of B16F10 reinforced the effect of melphalan (2.5 times), CCNU (10 times), and fotemustine (14 times); whereas for SK-MEL-28 and SK-MEL-1, only the cytotoxicity of CCNU and fotemustine increased. An antagonist effect was produced by 4-HA on all three lines. We concluded that AZA enhances in vitro cytotoxicity of CCNU and fotemustine.